Physicochemical Profiling and Solvent Compatibility of 1,1-Bis(2-methylpropyl)hydrazine
Physicochemical Profiling and Solvent Compatibility of 1,1-Bis(2-methylpropyl)hydrazine
This in-depth technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 1,1-Bis(2-methylpropyl)hydrazine (CAS: 16596-38-6), also known as 1,1-Diisobutylhydrazine .
Executive Summary
1,1-Bis(2-methylpropyl)hydrazine is an unsymmetrical dialkylhydrazine characterized by two bulky isobutyl groups attached to a single nitrogen atom of the hydrazine backbone. Unlike its lower molecular weight homolog, 1,1-dimethylhydrazine (UDMH)—which is water-miscible and widely used as a rocket propellant—this C8-hydrazine derivative exhibits a distinct solubility inversion. Its significant lipophilic character renders it highly compatible with non-polar and polar aprotic organic solvents while severely limiting its aqueous solubility.
This guide provides researchers with the physicochemical rationale for solvent selection, predicted miscibility data based on homologous series analysis, and rigorous protocols for experimentally verifying saturation limits.
Physicochemical Characterization
Understanding the solubility behavior requires analyzing the molecular forces at play. The molecule consists of a polar hydrazine head group (
| Property | Value / Description |
| Chemical Name | 1,1-Bis(2-methylpropyl)hydrazine |
| Synonyms | 1,1-Diisobutylhydrazine; N,N-Diisobutylhydrazine |
| CAS Number | 16596-38-6 |
| Molecular Formula | |
| Molecular Weight | 144.26 g/mol |
| Physical State | Liquid (at 25°C) |
| Predicted LogP | ~2.5 – 3.0 (Lipophilic) |
| Boiling Point | ~170–180°C (Estimated at 760 mmHg); ~58–60°C (at 14 Torr) |
| Density | ~0.78 g/cm³ |
Polarity & Solvation Mechanism[3][4]
-
Hydrazine Core: The
terminus allows for hydrogen bond donation and acceptance, facilitating solubility in alcohols and amines. -
Isobutyl Groups: The two bulky
alkyl chains dominate the molecular surface area, disrupting the water structure network (hydrophobic effect) and driving the molecule towards non-polar solvents via Van der Waals dispersion forces.
Solubility and Miscibility Data
As a liquid at room temperature, the interactions of 1,1-Bis(2-methylpropyl)hydrazine with organic solvents are best described in terms of miscibility rather than solubility limits.
Organic Solvent Compatibility
Based on the "Like Dissolves Like" principle and data from structural homologs (e.g., dibutylamine, dipropylhydrazine), the following compatibility profile is established:
| Solvent Class | Representative Solvents | Miscibility Status | Mechanistic Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | H-bonding between solvent -OH and hydrazine -NH2 groups overcomes alkyl hydrophobicity. |
| Hydrocarbons | Hexane, Toluene, Cyclohexane | Miscible | Strong Van der Waals interactions between isobutyl chains and solvent; no polarity barrier. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | Dipole-dipole interactions; excellent solvation of the amine-like nitrogen. |
| Ethers | Diethyl Ether, THF, MTBE | Miscible | Ether oxygen acts as H-bond acceptor for hydrazine protons; alkyl compatibility is high. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Miscible | High dielectric constants stabilize the polar hydrazine core. |
Aqueous Solubility (The Critical Limit)
Unlike UDMH, 1,1-Bis(2-methylpropyl)hydrazine is NOT miscible with water.
-
Predicted Solubility: < 1.0 g/L (Sparingly Soluble)
-
Behavior: Forms a biphasic system with water (organic layer on top due to density < 1.0).
-
pH Dependence: Solubility increases significantly in acidic aqueous solutions (e.g., 0.1 M HCl) due to protonation of the terminal nitrogen (
), forming a water-soluble hydrazinium salt.
Thermodynamic Analysis of Dissolution
The dissolution process is governed by the Gibbs Free Energy equation:
-
In Organic Solvents (e.g., Hexane):
- (Ideal mixing).
- (Increase in disorder).
-
Result: Spontaneous mixing (
).
-
In Water:
- is slightly exothermic (H-bonding), but...
- is highly negative . The hydrophobic isobutyl groups force water molecules into an ordered "clathrate-like" cage structure to maximize H-bonding among water molecules.
-
Result: The entropic penalty dominates, making
(Immiscible).
Experimental Protocols for Solubility Determination
Since specific literature values for this isomer may vary by synthesis purity, researchers must validate solubility experimentally.
Method A: Cloud Point Titration (For Miscibility Boundaries)
Objective: Determine the water tolerance of a hydrazine/organic mixture.
-
Preparation: Place 10 mL of 1,1-Bis(2-methylpropyl)hydrazine in a jacketed thermostated vessel at 25°C.
-
Titration: Add deionized water dropwise using a micro-burette while stirring magnetically.
-
Detection: Monitor turbidity using a laser nephelometer or visual inspection against a black background.
-
Endpoint: The volume of water added at the first sign of persistent turbidity (cloud point) defines the solubility limit.
Method B: Saturation Shake-Flask (For Aqueous Solubility)
Objective: Quantify the exact concentration of hydrazine dissolved in water.
-
Saturation: Add excess 1,1-Bis(2-methylpropyl)hydrazine to 50 mL of phosphate buffer (pH 7.4) or water.[1][2][3]
-
Equilibration: Shake at 200 RPM for 24 hours at controlled temperature.
-
Separation: Centrifuge at 4000 RPM for 10 minutes to separate the organic layer.
-
Sampling: Carefully withdraw the aqueous (lower) phase, avoiding the interface. Filter through a 0.22 µm PTFE filter.
-
Quantification: Analyze via HPLC-UV (derivatization with benzaldehyde may be required for UV detection) or GC-MS.
Workflow Visualization
Figure 1: Decision tree for determining solubility/miscibility of liquid hydrazines.
Safety & Handling (Critical)
Hydrazines are potent reducing agents and potential carcinogens.
-
Toxicity: Alkyl hydrazines are readily absorbed through the skin. They can cause CNS toxicity and liver damage.
-
Permeation: Standard nitrile gloves may offer insufficient protection against prolonged contact. Use laminate film (Silver Shield) or heavy-duty butyl rubber gloves.
-
Oxidation: 1,1-Diisobutylhydrazine can oxidize in air to form hydrazones or azo compounds. Store under nitrogen or argon.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 149124, 1,1-Bis(2-methylpropyl)hydrazine. Retrieved from [Link]
- Schmidt, E. W. (2001).Hydrazine and Its Derivatives: Preparation, Properties, Applications. 2nd Edition. John Wiley & Sons. (Authoritative text on hydrazine physical properties).
- Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press.
-
NIST Chemistry WebBook. 1,1-Dimethylhydrazine Thermochemical Data. Retrieved from [Link] (Used for comparative thermodynamic modeling).
